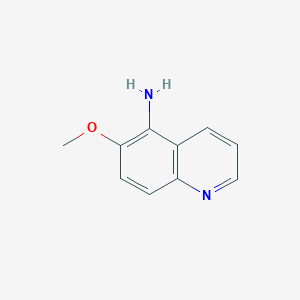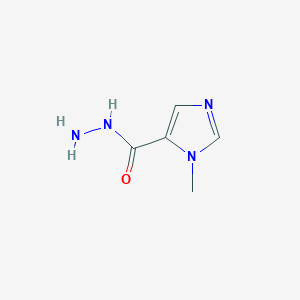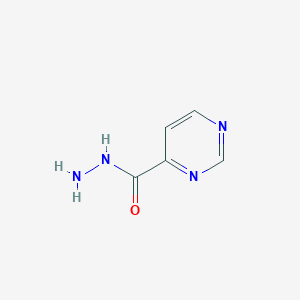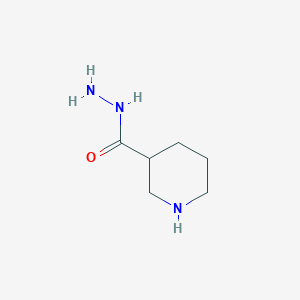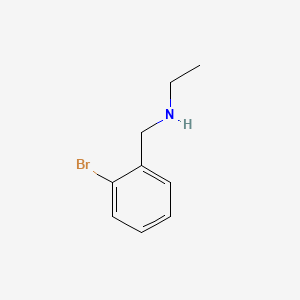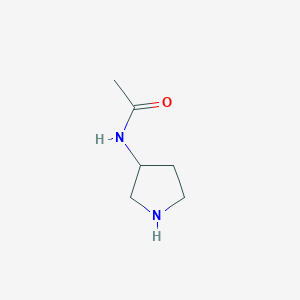
3-Acetamidopyrrolidine
概述
描述
Efficient Synthesis of 3-Acetamidopyrrolidine
The synthesis of 3-aminopyrrolidinones, which are closely related to 3-acetamidopyrrolidine, has been improved through a novel two-step process that provides access to pyrrolidinones with heterocyclic functionalities. This new methodology is particularly significant as it overcomes limitations associated with previous methods. The synthesis route culminates in products with high enantiomeric purity and yields ranging from good to excellent. A key step in this process is the Mitsunobu cyclodehydration, which has proven to be an efficient method for the formation of various γ-lactams .
Molecular Structure Analysis of 3-Acetamidopyrrolidine
The molecular structure of 3-acetamidopyrrolidine derivatives, such as 3-aminopyrrolidinones, is characterized by the presence of a heterocyclic component that imparts unique chemical properties. The high enantiomeric purity mentioned in the synthesis process suggests that the molecular structure of these compounds is well-defined and can be controlled during the synthesis process .
Chemical Reactions Analysis of 3-Acetamidopyrrolidine
A new method for synthesizing enantiopure 3-aminopyrrolidines, which are structurally similar to 3-acetamidopyrrolidine, involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This method is versatile, yielding rearranged products with good outcomes irrespective of the substitution pattern and relative stereochemistry of the starting materials. This innovative approach has enabled the stereocontrolled synthesis of complex molecules such as (-)-absouline, demonstrating the potential of these reactions in synthesizing structurally complex and optically active compounds .
Physical and Chemical Properties Analysis of 3-Acetamidopyrrolidine
While the provided papers do not directly discuss the physical and chemical properties of 3-acetamidopyrrolidine, the synthesis and structural analyses imply that the compounds possess distinct stereochemical configurations and reactive sites due to their heterocyclic nature. The high enantiomeric purity achieved indicates that the physical properties, such as melting points and solubility, could be significantly influenced by the stereochemistry of the compounds. The chemical reactivity, particularly in the context of cyclodehydration and ring rearrangement reactions, suggests that 3-acetamidopyrrolidine derivatives are versatile intermediates in organic synthesis .
安全和危害
属性
IUPAC Name |
N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000371 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidopyrrolidine | |
CAS RN |
79286-74-1 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






